D-Ribose-13C-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Ribose-13C-4 is a stable isotope-labeled compound of D-Ribose, where four carbon atoms are replaced with the carbon-13 isotope. D-Ribose is a naturally occurring sugar that plays a crucial role in the energy production of cells, particularly as a component of adenosine triphosphate (ATP). The labeled version, this compound, is primarily used in scientific research to trace metabolic pathways and study biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Ribose-13C-4 involves the incorporation of carbon-13 into the ribose molecule. One common method is the chemical synthesis starting from labeled precursors such as [13C]methane. The process involves multiple steps, including protection and deprotection of functional groups, and careful control of reaction conditions to ensure the incorporation of the isotope at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, which they metabolize to produce this compound. The product is then extracted and purified through a series of chromatographic techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
D-Ribose-13C-4 undergoes various chemical reactions, including:
Oxidation: Converts this compound to ribonic acid derivatives.
Reduction: Produces reduced forms such as ribitol.
Substitution: Involves replacing hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Typically uses oxidizing agents like nitric acid or bromine water under controlled conditions.
Reduction: Employs reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Utilizes reagents like acyl chlorides or alkyl halides in the presence of catalysts.
Major Products
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol.
Substitution: Various substituted ribose derivatives depending on the reagents used.
Scientific Research Applications
D-Ribose-13C-4 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking in metabolic studies. Some key applications include:
Chemistry: Used as a tracer in studying carbohydrate metabolism and enzymatic reactions.
Biology: Helps in understanding the role of ribose in nucleic acid synthesis and energy metabolism.
Medicine: Investigated for its potential in treating conditions like chronic fatigue syndrome and heart disease by enhancing ATP production.
Industry: Utilized in the development of pharmaceuticals and nutritional supplements.
Mechanism of Action
D-Ribose-13C-4 exerts its effects by participating in the pentose phosphate pathway, a crucial metabolic pathway for the production of nucleotides and nucleic acids. It serves as a precursor for the synthesis of ATP, which is essential for cellular energy. The labeled carbon atoms allow researchers to trace the metabolic fate of ribose and understand its role in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
D-Ribose-13C-5: Another labeled form with five carbon-13 atoms.
D-Glucose-13C-6: A labeled glucose molecule used for similar metabolic studies.
D-Ribose-1-13C: Labeled at a specific carbon position for targeted studies
Uniqueness
D-Ribose-13C-4 is unique due to its specific labeling pattern, which provides detailed insights into the metabolic pathways involving ribose. This specificity makes it particularly valuable for studying the dynamics of ribose metabolism and its role in energy production .
Properties
Molecular Formula |
C5H10O5 |
---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i4+1 |
InChI Key |
PYMYPHUHKUWMLA-NVOUMLGNSA-N |
Isomeric SMILES |
C([13C@H]([C@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.